4-Hydroxy-2-tetradecenal

Description

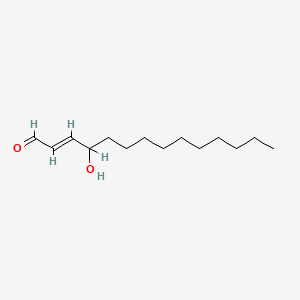

Structure

3D Structure

Properties

CAS No. |

81335-92-4 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

(E)-4-hydroxytetradec-2-enal |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h10,12-14,16H,2-9,11H2,1H3/b12-10+ |

InChI Key |

JBGYIHOCGKFGSV-ZRDIBKRKSA-N |

SMILES |

CCCCCCCCCCC(C=CC=O)O |

Isomeric SMILES |

CCCCCCCCCCC(/C=C/C=O)O |

Canonical SMILES |

CCCCCCCCCCC(C=CC=O)O |

Other CAS No. |

112147-38-3 |

Synonyms |

4-hydroxy-2-tetradecenal |

Origin of Product |

United States |

Occurrence and Biogenesis of 4 Hydroxy 2 Tetradecenal

Natural Presence and Distribution

In a clinical context, 4-Hydroxy-2-tetradecenal was identified as a discriminating marker in the exhaled breath of individuals with cystic fibrosis, suggesting its potential as a non-invasive biomarker for the oxidative stress characteristic of this disease. vulcanchem.commdpi.comnih.gov The presence of this aldehyde in exhaled breath likely reflects ongoing inflammatory and oxidative processes within the lungs. vulcanchem.com

The table below summarizes the natural occurrences of this compound based on available research.

| Source | Context |

| Heated Butter | Food Aroma |

| Asam Sunti | Traditional Seasoning Aroma |

| Curcuma aeruginosa Rhizome | Plant Bioactive Compound |

| Human Exhaled Breath | Biomarker for Cystic Fibrosis |

Formation Mechanisms within Biological Matrices

The biogenesis of this compound is primarily attributed to the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation. vulcanchem.comresearchgate.net

Role of Lipid Peroxidation Pathways

Lipid peroxidation is a chain reaction initiated by free radicals that attack PUFAs in cell membranes and other lipid-containing structures. mdpi.com This process leads to the formation of unstable lipid hydroperoxides, which then decompose into a variety of products, including a class of compounds known as 4-hydroxyalkenals. researchgate.netmdpi.com this compound is a member of this class. The formation pathway is analogous to that of the more extensively studied 4-hydroxy-2-nonenal (HNE), which is derived from the peroxidation of ω-6 PUFAs. vulcanchem.commdpi.com The general mechanism involves:

Initiation: Abstraction of a hydrogen atom from a PUFA by a reactive oxygen species. mdpi.com

Propagation: The resulting lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, continuing the chain reaction.

Decomposition: The formed lipid hydroperoxides are unstable and break down, yielding various secondary products, including aldehydes like 4-hydroxyalkenals. researchgate.net

Elevated levels of these aldehydes are considered reliable markers of oxidative stress and are associated with various pathological conditions. mdpi.commdpi.comnih.gov

Precursor Molecules and Enzymatic Involvement

The specific precursor fatty acid for this compound would be a long-chain PUFA that can yield a 14-carbon aldehyde upon oxidative cleavage. While not definitively identified for this specific compound, the general principle points to the oxidation of appropriate long-chain PUFAs. vulcanchem.com

Enzymatic pathways can also be involved in the formation of 4-hydroxyalkenals. For example, enzymes such as lipoxygenases (LOX) can initiate lipid peroxidation by catalyzing the insertion of oxygen into PUFAs. researchgate.net Subsequent actions by other enzymes, like hydroperoxide lyase, can lead to the cleavage of the fatty acid chain and the formation of aldehydes. researchgate.net While the direct enzymatic synthesis of this compound has not been extensively detailed, the involvement of enzymes like glutathione-S-transferases (GSTs) in the metabolism of related compounds like HNE suggests a complex interplay of enzymatic processes in controlling the levels of these reactive aldehydes. mdpi.comcnjournals.com

Metabolic Fates and Detoxification of 4 Hydroxy 2 Tetradecenal

Enzymatic Biotransformation Pathways

The detoxification of 4-HDE is primarily accomplished through three major enzymatic pathways, each catalyzed by a specific class of enzymes. These pathways work in concert to convert 4-HDE into less reactive and more water-soluble metabolites that can be readily eliminated from the body.

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. rjsocmed.comwiley.com In the context of 4-HDE detoxification, ALDHs catalyze the conversion of the aldehyde functional group of 4-HDE to a carboxyl group, yielding 4-hydroxy-2-tetradecenoic acid. mdpi.com This oxidation reaction is a critical step in neutralizing the reactivity of the α,β-unsaturated aldehyde moiety. Several ALDH isozymes, including the mitochondrial ALDH2, have been shown to efficiently metabolize reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE), a structurally similar and well-studied lipid peroxidation product. henryford.comnih.gov The activity of these enzymes is crucial in preventing the accumulation of toxic aldehydes and subsequent cellular damage. nih.govscience.gov

Alcohol dehydrogenases (ADHs) are a group of enzymes that facilitate the interconversion of alcohols and aldehydes or ketones. wikipedia.orgtaylorandfrancis.com In the detoxification of 4-HDE, ADHs catalyze the reduction of the aldehyde group to a primary alcohol, forming 1,4-dihydroxytetradec-2-ene. mdpi.com This reaction also serves to diminish the reactivity of the aldehyde. ADHs are present in various tissues, with high concentrations in the liver, and play a significant role in the metabolism of both endogenous and exogenous alcohols and aldehydes. wikipedia.org

Glutathione (B108866) S-transferases (GSTs) are a diverse family of enzymes that play a central role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. plos.org In the case of 4-HDE, GSTs facilitate the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic β-carbon of the α,β-unsaturated aldehyde. researchgate.net This Michael addition reaction results in the formation of a glutathione conjugate, GS-HDE. This conjugation step is a major pathway for the detoxification of 4-hydroxyalkenals. mdpi.comresearchgate.net The resulting conjugate is more water-soluble and is a substrate for further metabolic processing and eventual excretion. mdpi.com

Table 1: Key Enzymes in 4-Hydroxy-2-tetradecenal Biotransformation

| Enzyme Class | Specific Enzyme Example | Metabolic Reaction | Resulting Metabolite |

|---|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | ALDH2 | Oxidation | 4-hydroxy-2-tetradecenoic acid |

| Alcohol Dehydrogenase (ADH) | ADH1 | Reduction | 1,4-dihydroxytetradec-2-ene |

Formation of Metabolites and Excretion

The enzymatic biotransformation of 4-HDE leads to the formation of several metabolites that are subsequently processed and excreted from the body. The initial products of oxidation, reduction, and conjugation undergo further metabolic conversions.

The glutathione conjugate of 4-HDE (GS-HDE) is a key intermediate in the primary detoxification pathway. This conjugate is further metabolized through the mercapturic acid pathway. This involves the sequential enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by the acetylation of the remaining cysteine conjugate. The final product, a mercapturic acid derivative, is water-soluble and is readily excreted in the urine and, to a lesser extent, in the bile. mdpi.com

The oxidized metabolite, 4-hydroxy-2-tetradecenoic acid, can also be further metabolized. The reduction product, 1,4-dihydroxytetradec-2-ene, can undergo conjugation reactions, such as glucuronidation, to increase its water solubility and facilitate its excretion. The presence of 4-HDE has been detected in exhaled breath, suggesting that it may also be eliminated, to some extent, as a volatile compound. nih.govresearchgate.net

Table 2: Major Metabolites of this compound

| Initial Metabolite | Subsequent Metabolic Pathway | Final Excretory Product (Example) |

|---|---|---|

| Glutathione-HDE conjugate | Mercapturic acid pathway | HDE-mercapturic acid |

| 4-hydroxy-2-tetradecenoic acid | Further oxidation/conjugation | - |

Molecular Mechanisms of 4 Hydroxy 2 Tetradecenal Activity

Electrophilic Reactivity and Biomolecule Adduction

The defining characteristic of 4-Hydroxy-2-tetradecenal's molecular activity is its high electrophilicity. The α,β-unsaturated aldehyde structure is bi-reactive, capable of undergoing two primary types of reactions with biological nucleophiles: Michael addition at the C=C double bond and Schiff base formation at the aldehyde carbonyl group. vulcanchem.comnih.gov This reactivity allows it to form stable, covalent adducts with a range of biomolecules, leading to significant alterations in their structure and function. mdpi.com

Proteins are primary targets for this compound due to the abundance of nucleophilic amino acid residues in their structures. nih.gov The formation of covalent adducts, known as advanced lipoxidation end products (ALEs), is a key mechanism of its biological effects. nih.gov These modifications can occur non-enzymatically and are a major consequence of lipid peroxidation-induced cellular stress. nih.gov

Research, primarily on the analogous compound 4-HNE, has shown that the side chains of cysteine, histidine, and lysine (B10760008) are the most frequent targets for adduction due to their potent nucleophilic character. nih.govnih.govuab.edu

Cysteine: The sulfhydryl group of cysteine is highly nucleophilic and readily attacks the electrophilic centers of 4-hydroxyalkenals. This typically occurs via a Michael addition reaction, forming a stable thioether linkage. nih.govacs.org

Histidine: The imidazole (B134444) ring of histidine is also a prime target for Michael addition. uab.edunih.gov The reaction results in a stable covalent adduct that can exist in a cyclic hemiacetal form. nih.gov

Lysine: The ε-amino group of lysine can react through both Michael addition and Schiff base formation. uab.edunih.gov Schiff base condensation involves the aldehyde group and results in an initial adduct that can undergo further reactions. uab.edu Michael addition to the amino group can also occur, and complex adducts involving multiple molecules of the aldehyde have been observed. nih.govnih.gov

The table below summarizes the primary reactions between 4-hydroxyalkenals and specific amino acid residues, based on established reactivity patterns.

| Target Amino Acid | Nucleophilic Group | Primary Reaction Type | Resulting Adduct/Linkage |

|---|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Michael Addition | Thioether Adduct nih.govacs.org |

| Histidine | Imidazole Ring | Michael Addition | Stable Michael Adduct (often as a cyclic hemiacetal) uab.edunih.gov |

| Lysine | ε-Amino (-NH₂) | Michael Addition & Schiff Base Formation | Michael Adduct, Schiff Base, Pyrrole Derivatives uab.edunih.gov |

The covalent modification of amino acid residues by this compound can have profound consequences for protein integrity and activity. These modifications introduce a bulky, hydrophobic moiety onto the protein surface, which can disrupt its native three-dimensional structure. nih.govmdpi.com Such conformational changes can lead to protein aggregation, inactivation of enzymes, and altered protein-protein interactions. mdpi.com For example, studies on cytochrome c modified by 4-HNE showed a decrease in the protein's isoelectric point and adduction to key residues, suggesting significant effects on its tertiary structure and biological function in electron transport. uab.edu The functional impairment of modified proteins is a critical factor in the cellular dysfunction associated with lipid peroxidation. nih.gov

While proteins are the more prominent targets, 4-hydroxyalkenals can also interact with and modify nucleic acids like DNA and RNA. nih.govmdpi.com This interaction is a source of genotoxicity. nih.gov The reaction is generally less efficient than with proteins; however, the aldehyde can be metabolized into more reactive derivatives, such as an epoxy, which readily modifies nucleobases to form damaging ethenoadducts. nih.gov Adduction of these aldehydes to DNA can lead to DNA damage and fragmentation, ultimately contributing to cell death pathways. mdpi.com

Covalent Modification of Proteins

Modulation of Redox Homeostasis

Redox homeostasis refers to the delicate balance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them through antioxidant defense systems. unife.it this compound, as a product of ROS-mediated lipid peroxidation, is intricately linked to this balance. nih.govelifesciences.org

This compound can indirectly affect the generation and accumulation of ROS by compromising the cell's antioxidant capacity. Its electrophilic nature allows it to form adducts with critical antioxidant molecules and proteins. For instance, it can react with glutathione (B108866) (GSH), a key non-enzymatic antioxidant, leading to its depletion. nih.gov

Furthermore, it can covalently modify and inactivate crucial antioxidant enzymes that contain reactive cysteine residues in their active sites, such as glutathione S-transferases and thioredoxin. nih.govacs.org By damaging these enzymatic and non-enzymatic defense systems, this compound impairs the cell's ability to scavenge ROS. This disruption of redox homeostasis can lead to a state of oxidative stress, where the unmanaged accumulation of ROS can cause further lipid peroxidation, thus creating a self-propagating cycle of damage and generating even more 4-hydroxyalkenals. elifesciences.orgmdpi.com

Influence on Cellular Antioxidant Defense Systems

This compound (4-HDE), a byproduct of lipid peroxidation, significantly influences the intricate network of cellular antioxidant defense systems. Its interactions are multifaceted, capable of both inducing protective mechanisms and contributing to oxidative stress, depending on its concentration and the cellular context. This section explores the detailed molecular interactions of 4-HDE with key components of the cellular antioxidant defense, including the Nrf2 pathway, glutathione, and the thioredoxin system.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates the expression of a wide array of antioxidant and cytoprotective genes. oup.comfrontiersin.org Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with the inhibitor protein Keap1, which facilitates its degradation. oup.comaacrjournals.org However, in the presence of oxidative or electrophilic stress, such as that induced by aldehydes like 4-HDE, Keap1 is modified, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE) in the promoter region of its target genes. frontiersin.orgaacrjournals.org

Low concentrations of 4-hydroxynonenal (B163490) (4-HNE), a structurally similar and more extensively studied aldehyde, have been shown to trigger this protective Nrf2 response. nih.govnih.gov This activation leads to the upregulation of numerous antioxidant enzymes. nih.gov General antioxidant pathways induced by Nrf2 include those for the production, utilization, and regeneration of reduced glutathione (GSH). nih.gov Nrf2 target genes also include enzymes that directly neutralize reactive oxygen species (ROS), such as catalase, superoxide (B77818) dismutase 1 (SOD1), and various peroxidases. nih.gov This adaptive response helps to mitigate the damaging effects of oxidative stress. For instance, in cardiomyocytes, low doses of 4-HNE were found to induce the nuclear accumulation of Nrf2 and enhance the expression of Uncoupling Protein 3 (UCP3), a protein implicated in protecting the heart from oxidative stress. nih.gov

Interaction with Glutathione and Glutathione S-Transferases

Glutathione (GSH) is a crucial non-enzymatic antioxidant that plays a central role in cellular detoxification. elsevier.esmdpi.com It can directly scavenge free radicals and is a cofactor for several antioxidant enzymes. elsevier.es The primary mechanism for detoxifying reactive aldehydes like 4-HNE, and by extension 4-HDE, is through conjugation with GSH. hmdb.ca This reaction can occur spontaneously but is significantly accelerated by Glutathione S-transferases (GSTs). nih.govresearchgate.net

The conjugation of 4-HNE with GSH forms a less toxic compound, 4-HNE-GSH, which can be further metabolized and excreted from the cell. hmdb.cacaymanchem.com This process is vital for protecting cellular components from the damaging effects of these aldehydes. nih.gov Studies have demonstrated that depletion of intracellular GSH levels markedly increases the cytotoxicity of 4-HNE, highlighting the critical role of GSH in this detoxification pathway. nih.gov The efficiency of this conjugation is dependent on the concentration of GSH, and the presence of GSTs greatly enhances the rate of 4-HNE disappearance. nih.govresearchgate.net

Table 1: Key Enzymes in 4-HDE-Related Antioxidant Defense

| Enzyme/System | Function in Antioxidant Defense | Interaction with 4-HDE and Related Aldehydes |

|---|---|---|

| Nrf2 (Nuclear factor erythroid 2-related factor 2) | Master transcriptional regulator of antioxidant and cytoprotective genes. oup.comfrontiersin.org | Activated by low concentrations of related aldehydes, leading to the upregulation of antioxidant enzymes. nih.govnih.gov |

| Glutathione S-transferases (GSTs) | Catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including lipid peroxidation products. nih.govresearchgate.net | Facilitate the detoxification of 4-HDE and related aldehydes by conjugating them with GSH. nih.govresearchgate.net |

| Glutathione Peroxidases (GPx) | Reduce hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using GSH as a reducing agent. elsevier.esnih.gov | Their activity can be indirectly affected by 4-HDE through the depletion of their substrate, GSH. |

| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. elsevier.esnih.gov | As a key antioxidant enzyme, its expression can be regulated by the Nrf2 pathway, which is influenced by 4-HDE. nih.gov |

| Superoxide Dismutases (SODs) | Catalyze the dismutation of the superoxide radical into either molecular oxygen or hydrogen peroxide. nih.gov | SOD1 is a target gene of the Nrf2 pathway, which can be activated by aldehydes like 4-HDE. nih.gov |

| Thioredoxin (Trx) System | A major protein disulfide reductase system involved in redox signaling and antioxidant defense. mdpi.combiophysics-reports.org | Can be a target for adduction by 4-HDE, potentially impairing its function. leibniz-fli.de |

| Thioredoxin Reductase (TrxR) | Reduces oxidized thioredoxin, maintaining its antioxidant capacity. mdpi.combiophysics-reports.org | Essential for the function of the thioredoxin system; its activity is crucial when cells are under oxidative stress. nih.govnih.gov |

Effects on the Thioredoxin System

The thioredoxin (Trx) system, comprising thioredoxin, thioredoxin reductase (TrxR), and NADPH, is another major cellular antioxidant system. mdpi.combiophysics-reports.org It plays a vital role in reducing oxidized proteins and is involved in various cellular processes, including redox signaling. mdpi.comnih.gov The Trx system is particularly important for repairing oxidized proteins by reducing their disulfide bonds. bmglabtech.com

Reactive aldehydes such as 4-HDE can directly interact with and potentially inhibit components of the thioredoxin system. The cysteine residues in the active site of thioredoxin are susceptible to modification by electrophilic compounds. mdpi.com This adduction can impair the ability of thioredoxin to reduce its target proteins, thereby disrupting redox homeostasis and antioxidant defense. leibniz-fli.de The thioredoxin system's components are crucial for resistance to oxidative stress, and their disruption can lead to increased levels of reactive oxygen species. nih.gov

Cellular and Subcellular Responses to 4 Hydroxy 2 Tetradecenal

Impact on Signal Transduction Pathways

4-Hydroxyalkenals are highly reactive molecules due to the presence of an aldehyde group, a carbon-carbon double bond, and a hydroxyl group. nih.gov This reactivity allows them to form adducts with cellular macromolecules like proteins, thereby modulating various signal transduction pathways involved in critical cellular processes. nih.gov

Exposure of cells to 4-hydroxyalkenals leads to the activation of several stress-responsive kinase cascades. In pancreatic stellate cells, 4-Hydroxy-2-nonenal (HNE) has been shown to activate all three major classes of mitogen-activated protein (MAP) kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAP kinase. nih.gov The activation of JNK and p38 MAP kinase, in particular, was linked to increased production of type I collagen. nih.gov

Furthermore, HNE can activate Src, a non-receptor protein tyrosine kinase that is a crucial component of many signaling pathways. nih.gov This activation does not follow the canonical pathway but instead involves the epidermal growth factor receptor (EGFR) and protein-tyrosine phosphatase 1B (PTP1B), highlighting a complex, redox-dependent signaling mechanism. nih.gov

A primary mechanism through which cells respond to electrophilic compounds like 4-hydroxyalkenals is the activation of the Keap1-Nrf2 pathway. nih.govnih.gov Under normal conditions, the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by being bound to its repressor, Keap1 (Kelch-like ECH-associated protein 1). nih.govnih.gov

As potent electrophiles, 4-hydroxyalkenals can covalently modify specific, highly reactive cysteine residues on the Keap1 protein. nih.govacs.org HNE has been shown to target the C151 residue of Keap1, causing a conformational change that leads to the dissociation of Nrf2. nih.gov Freed from its repressor, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription. nih.govfrontiersin.org This adaptive response enhances the cell's ability to combat oxidative and electrophilic stress. frontiersin.org Crucially, studies have demonstrated that other (E)-2-alkenals, including (E)-2-tetradecenal, are also capable of activating the Nrf2 pathway, suggesting a conserved mechanism across this class of aldehydes. researchgate.net

Table 1: Key Events in the Activation of the Nrf2/Keap1 Pathway by 4-Hydroxyalkenals

| Step | Description | Key Proteins Involved | Reference |

| 1. Keap1 Modification | The electrophilic aldehyde covalently modifies reactive cysteine residues on Keap1. | 4-Hydroxyalkenal, Keap1 | nih.govacs.org |

| 2. Nrf2 Dissociation | The modification of Keap1 disrupts the Keap1-Nrf2 complex, releasing Nrf2. | Keap1, Nrf2 | nih.gov |

| 3. Nrf2 Nuclear Translocation | Free Nrf2 moves from the cytoplasm into the nucleus. | Nrf2 | nih.gov |

| 4. ARE Binding & Gene Transcription | In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of target genes. | Nrf2, ARE | researchgate.netfrontiersin.org |

The activation of signaling kinases and transcription factors by 4-hydroxyalkenals results in significant changes to cellular gene expression profiles. The Nrf2-mediated response includes the upregulation of a suite of protective genes. researchgate.net Furthermore, HNE-induced Endoplasmic Reticulum (ER) stress triggers the expression of specific transcription factors and chaperones. nih.gov In human endothelial cells, HNE treatment increases the expression of the ER chaperones GRP78 and HERP, as well as the transcription factors ATF3 and ATF4. nih.gov

Table 2: Examples of Genes with Altered Expression in Response to 4-Hydroxyalkenals

| Gene | Function | Effect of HNE | Pathway | Reference |

| HO-1 (Heme oxygenase-1) | Antioxidant enzyme | Upregulated | Nrf2/ARE | researchgate.net |

| GCLC, GCLM | Glutathione (B108866) biosynthesis | Upregulated | Nrf2/ARE | researchgate.net |

| GRP78 (BiP) | ER Chaperone, UPR sensor | Upregulated | ER Stress | nih.gov |

| ATF3, ATF4 | Stress-response transcription factors | Upregulated | ER Stress | nih.gov |

| IL-8 | Pro-inflammatory chemokine | Upregulated | ER Stress | nih.gov |

Effects on Organelle Function

4-Hydroxyalkenals have a distinct impact on mitochondrial function. Research indicates that HNE is not merely a toxic byproduct but can act as a signaling molecule that induces mild uncoupling of oxidative phosphorylation. nih.gov This effect is mediated by specific mitochondrial proteins, including uncoupling proteins (UCP1, UCP2, and UCP3) and the adenine (B156593) nucleotide translocase (ANT). nih.gov This controlled uncoupling is thought to be a protective feedback mechanism, as it can decrease the mitochondrial production of reactive oxygen species (ROS), a primary source of oxidative stress. nih.gov The detoxification of these aldehydes is also a key mitochondrial process, handled by enzymes like aldehyde dehydrogenase 2 (ALDH2). researchgate.net

The endoplasmic reticulum (ER) is a primary target for damage by 4-hydroxyalkenals due to its role in protein folding. nih.gov HNE has been observed to form covalent adducts with several ER chaperone proteins, disrupting their function and leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. nih.gov

This stress activates the Unfolded Protein Response (UPR), a cellular mechanism designed to restore homeostasis. nih.govmdpi.com HNE specifically triggers the PERK (protein kinase R-like ER kinase) branch of the UPR. This leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) and the subsequent induction of stress-responsive transcription factors, including ATF4. nih.govnih.gov This HNE-induced ER stress has been shown to mediate endothelial activation, a key process in vascular inflammation. nih.gov

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis in cellular models)

While direct studies on 4-Hydroxy-2-tetradecenal are limited, research on structurally similar 4-hydroxyalkenals, such as 4-hydroxy-2-hexenal (HHE), provides significant insights into the potential mechanisms by which these lipid peroxidation products induce programmed cell death, or apoptosis, in various cellular models. These compounds are known to be cytotoxic and can trigger apoptotic pathways through interactions with key cellular components. nih.govnih.gov

Investigations into HHE have demonstrated its ability to induce apoptosis in human proximal tubular epithelial (HK-2) cells. nih.gov The process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a dose-dependent decrease in cell viability. nih.gov This oxidative stress triggers a cascade of signaling events that ultimately converge on the apoptotic machinery. nih.gov

Key signaling pathways activated by HHE include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. nih.gov Specifically, HHE exposure increases the expression of p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.gov The activation of ERK and JNK, in turn, leads to the activation of the transcription factor NF-κB. nih.gov This sequence of events is crucial for the subsequent modulation of apoptotic regulatory proteins. nih.gov

The commitment to apoptosis is regulated by the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Studies on HHE show that it disrupts this balance by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step that leads to the execution of the apoptotic program. nih.gov The inhibition of NF-κB has been shown to prevent these changes in Bax and Bcl-2 expression, thereby preventing HHE-induced apoptosis and confirming the central role of the NF-κB pathway in this process. nih.gov

The table below summarizes the findings from a study on HHE-induced apoptosis in a human cellular model, which may serve as a predictive model for the effects of this compound.

Table 1: Research Findings on HHE-Induced Apoptosis in HK-2 Cells

| Parameter | Observation | Signaling Pathway/Mechanism | Reference |

|---|---|---|---|

| Cell Viability | Dose-dependent decrease | General cytotoxicity | nih.gov |

| Reactive Oxygen Species (ROS) | Increased intracellular levels | Oxidative Stress | nih.gov |

| MAPK Pathway | Increased expression of p38, ERK, JNK | Upstream signaling activation | nih.gov |

| NF-κB Pathway | Activation and IκB-α degradation | Pro-apoptotic signaling | nih.gov |

| Bcl-2 Family Proteins | Decreased Bcl-2 (anti-apoptotic), Increased Bax (pro-apoptotic) | Modulation of apoptosis regulators | nih.gov |

| Apoptosis | Induced in HK-2 cells | Mediated by ROS generation and NF-κB activation | nih.gov |

Modulation of Immune Cell Responses (e.g., Chemotaxis in non-human models)

Aldehydic byproducts of lipid peroxidation are recognized for their ability to modulate immune cell functions. nih.govnih.gov While specific data on this compound is sparse, related compounds like 4-hydroxy-2-nonenal (4-HNE) are known to have complex, dose-dependent effects on immune cells, including macrophages and neutrophils. nih.govnih.gov One of the key functions affected is chemotaxis, the directed migration of cells in response to chemical stimuli, which is fundamental to the inflammatory response. mdpi.com

Neutrophils are first responders of the innate immune system, migrating to sites of infection or injury along a gradient of chemoattractants. frontiersin.org These chemoattractants can include a variety of molecules such as formyl peptides, chemokines, and certain lipids. mdpi.com Research on 4-hydroxy-2,3-trans-nonenal, a compound structurally related to this compound, has shown that it possesses chemotactic activity for rat neutrophils. thegoodscentscompany.com This suggests that 4-hydroxyalkenals can act as signaling molecules to guide immune cells.

The process of chemotaxis is initiated when chemoattractants bind to specific receptors on the neutrophil surface, often G-protein-coupled receptors (GPCRs). mdpi.com This binding triggers intracellular signaling cascades, involving the Rho family of GTPases, which control the cytoskeletal rearrangements necessary for cell polarization and migration. mdpi.com It is plausible that this compound could modulate these responses by either acting as a direct chemoattractant or by influencing the signaling pathways activated by other chemoattractants. For instance, 4-HNE has been shown to modulate multiple signaling pathways critical for immune responses, including MAPK and NF-κB, which also play a role in chemotaxis. nih.govnih.gov

The table below outlines the key aspects of neutrophil chemotaxis that could potentially be modulated by compounds such as this compound, based on general knowledge of immune cell function and the activity of related aldehydes.

Table 2: Potential Modulation of Neutrophil Chemotaxis by 4-Hydroxyalkenals

| Process | Description | Potential Modulation by 4-Hydroxyalkenals | Reference |

|---|---|---|---|

| Chemoattraction | Acting as a chemical signal to attract neutrophils. | Some 4-hydroxyalkenals show direct chemotactic activity in non-human models. | thegoodscentscompany.com |

| Receptor Binding | Interaction with cell surface receptors (e.g., GPCRs) to initiate a response. | Could potentially bind to and activate specific chemoreceptors. | mdpi.com |

| Intracellular Signaling | Activation of pathways (e.g., MAPK, Rho GTPases) leading to cell movement. | Known to modulate key inflammatory signaling pathways like MAPK and NF-κB. | nih.govnih.gov |

| Cell Migration | The physical movement of the neutrophil towards the chemical gradient. | The net effect could be enhanced or inhibited migration depending on concentration and context. | mdpi.com |

Role of 4 Hydroxy 2 Tetradecenal in Experimental Biological Models

Function as a Pheromone in Insect Systems

4-Hydroxy-2-tetradecenal has been identified as a significant organic compound in the field of entomology, where it functions as a sex pheromone for certain insect species. ontosight.ai Pheromones are chemical signals released by an organism that influence the physiology or behavior of other members of the same species. In the case of this compound, its primary role is in mediating mating behaviors. ontosight.ai The specific structure of this 14-carbon aldehyde, with a hydroxyl group at the fourth position and a double bond at the second, is crucial for its biological activity. ontosight.ai

The behavioral response to pheromones is a cornerstone of chemical ecology in insects. Tetradecenal compounds, including isomers and derivatives of this compound, are critical components of the sex pheromone blends for numerous moth species. For example, in the carob moth (Ectomyelois ceratoniae), (Z)-9-tetradecenal is a minor but essential component of the female's sex pheromone blend that attracts males. psu.edu Similarly, a binary blend of (Z)-5-tetradecenal and (Z)-7-tetradecenal is required to attract males of the grapevine leafminer Antispila oinophylla. nih.gov

The perception of these chemical cues is mediated by highly specialized olfactory systems. In insects, olfactory receptor neurons (ORNs), typically located in sensilla on the antennae, detect pheromone molecules. researchgate.net The specificity of these receptors is remarkable. In the parasitoid wasp Campoletis chlorideae, males are strongly attracted to tetradecanal, and a specific olfactory receptor, CchlOR18, has been identified as being finely tuned to this compound, illustrating a "labeled line" system where a specific receptor is dedicated to a single, behaviorally crucial odorant. pnas.org Electrophysiological techniques, such as Gas Chromatography with Electroantennographic Detection (GC-EAD), are instrumental in identifying which compounds in a complex extract elicit a neural response from an insect's antenna. Multiple studies have used GC-EAD to confirm that various tetradecenal isomers are indeed perceived by male moth antennae. psu.edunih.govnaturalis.nl

Research findings on the role of tetradecenal derivatives as insect pheromones are summarized in the table below.

| Insect Species | Compound(s) | Role | Research Method |

| Campoletis chlorideae (Parasitoid Wasp) | Tetradecanal (14:Ald) | Component of female-derived sex pheromone attracting males. | GC-EAD, Behavioral Assays, Single Sensillum Recordings |

| Antispila oinophylla (Leafminer Moth) | (Z)-5-tetradecenal & (Z)-7-tetradecenal | Essential components of a binary blend for male attraction. | GC-EAD, Field Trapping |

| Holocacista capensis (Leafminer Moth) | (Z)-5-tetradecenal & (Z)-7-tetradecenal | Essential components of the sex pheromone. | GC-EAD, GC/MS, Field Trapping |

| Ectomyelois ceratoniae (Carob Moth) | (Z)-9-tetradecenal | Minor component of a three-part female sex pheromone blend. | GC-EAD, GC/MS, Wind Tunnel Bioassay |

The biosynthesis of insect pheromones, particularly in moths (Lepidoptera), generally follows modified fatty acid synthesis pathways. annualreviews.org For aldehyde pheromones like tetradecenals, the process typically begins with common fatty acid precursors, such as palmitic or oleic acid. These precursors undergo a series of desaturation and chain-shortening steps to produce fatty-acyl moieties of specific chain length and double-bond configuration. nih.gov

In the case of (E)-11-tetradecenal biosynthesis in the spruce budworm (Choristoneura fumiferana), a proposed pathway involves the de novo synthesis of a tetradecenyl acetate (B1210297) precursor. annualreviews.org This ester acts as a storage form. When the female "calls" (releases pheromone), the acetate ester is hydrolyzed by a specific esterase to produce the corresponding alcohol. This long-chain alcohol is then oxidized by an alcohol oxidase to generate the final aldehyde pheromone as it is released. annualreviews.org It is highly probable that this compound is synthesized through a similar enzymatic cascade involving specific desaturases, hydrolases, and oxidases within the pheromone gland of the insect. Researchers can investigate these pathways by analyzing the fatty acid methyl esters (FAME) from pheromone glands to identify putative precursors. nih.gov

Understanding the role of this compound and related compounds as pheromones opens avenues for developing environmentally benign pest management strategies. ontosight.ai These semiochemical-based approaches are species-specific and have a non-toxic mode of action. publications.gc.ca The primary applications include:

Monitoring and Early Detection: Traps baited with synthetic pheromones are used to monitor pest populations, allowing for timely intervention and optimizing pest management decisions. purpest.eu

Mating Disruption: High concentrations of synthetic pheromones can be released into a field or orchard to permeate the air. This confuses male insects and prevents them from locating females, thereby disrupting mating and reducing the subsequent larval population that damages crops. publications.gc.ca

Attract-and-Kill: Pheromone lures can be combined with a small amount of insecticide or a pathogen, attracting the target pest to a source that will kill it.

The use of pheromones is a key component of Integrated Pest Management (IPM) programs, which aim to reduce reliance on broad-spectrum chemical pesticides. publications.gc.cafrontiersin.org The development of synthetic analogues of natural pheromones, known as parapheromones, is also an active area of research to find more stable or potent compounds for use in the field. researchgate.netannualreviews.org

Involvement in Oxidative Stress-Related Phenomena in in vitro and Animal Models

Beyond its function in the insect world, this compound belongs to a class of compounds, the 4-hydroxyalkenals, that are well-established products and mediators of oxidative stress. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates. ROS can attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction called lipid peroxidation. nih.govnih.gov This process generates a variety of reactive aldehydes, including 4-hydroxyalkenals. tandfonline.com While 4-hydroxy-2-nonenal (4-HNE) is the most extensively studied member of this class, this compound has also been identified as a product of lipid peroxidation. nih.govcnjournals.com

In vitro cellular models are crucial for studying the molecular effects of lipid peroxidation products. When cells are subjected to an oxidative challenge (e.g., exposure to H₂O₂ or other oxidants), the resulting lipid peroxidation generates 4-hydroxyalkenals. physiology.org These aldehydes are highly reactive and can readily form covalent adducts with cellular macromolecules, including proteins and DNA. nih.govmdpi.com

Key findings from cellular models on 4-hydroxyalkenals include:

Cytotoxicity: At high concentrations, these aldehydes are cytotoxic, leading to enzyme inactivation, disruption of protein function, and ultimately, cell death via apoptosis or necrosis. mdpi.comnih.gov

Signaling Roles: At lower, non-cytotoxic concentrations, 4-hydroxyalkenals can act as signaling molecules, activating stress-response pathways that lead to the upregulation of protective antioxidant enzymes. nih.gov

Protein Modification: The primary mechanism of their bioactivity involves forming adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) on proteins, altering their structure and function. mdpi.com

Studies using techniques like real-time breath analysis have detected this compound as one of several aldehydes hypothesized to be markers of systemic oxidative stress in humans, supporting its relevance in these processes. nih.gov

Animal models are essential for understanding the physiological and pathological consequences of lipid peroxidation in a whole organism. In vivo studies often involve inducing oxidative stress in animals through the administration of toxins (e.g., carbon tetrachloride, allyl alcohol) or by using models of human diseases associated with oxidative stress, such as diabetes or neurodegenerative disorders. nih.govtandfonline.com

In these models, researchers have demonstrated:

In vivo Formation: The formation of 4-hydroxyalkenals, including 4-HNE, has been confirmed in the tissues and organs (e.g., liver) of animals subjected to pro-oxidant challenges. tandfonline.com

Biomarker of Disease: Elevated levels of 4-hydroxyalkenal-protein adducts are considered reliable biomarkers of lipid peroxidation and are found in various pathologies, including cardiovascular and neurodegenerative diseases. nih.govmdpi.com

Pathological Contribution: The accumulation of these aldehydes is not just a marker but an active contributor to the progression of disease by promoting inflammation, apoptosis, and cellular dysfunction. nih.govmdpi.com

Analytical Methodologies for 4 Hydroxy 2 Tetradecenal Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating 4-H2T from complex mixtures before its detection and quantification. The choice between gas and liquid chromatography often depends on the volatility and thermal stability of the analyte or its derivatives.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of 4-H2T, which is not readily volatile, derivatization is typically required to convert it into a more volatile and thermally stable compound. acs.org This method has been successfully used to measure levels of related hydroxynonenals in blood cells isolated from patients with certain inflammatory conditions, demonstrating its applicability to biological samples. imrpress.com

GC-MS analysis involves the separation of compounds in a gaseous mobile phase, followed by their detection and identification based on their mass-to-charge ratio. aipublications.com The process often includes an initial extraction and sample preparation phase to isolate the compounds of interest. aipublications.comrasayanjournal.co.in The separated compounds are then ionized and fragmented, creating a unique mass spectrum that serves as a chemical fingerprint for identification. aipublications.com

Key Features of GC-MS in 4-H2T Analysis:

High Resolution: Provides excellent separation of complex mixtures.

Sensitivity: Capable of detecting low concentrations of analytes.

Structural Information: Mass spectrometry provides detailed structural information for compound identification.

A study on the volatile compounds in vine-shoots and oak chips utilized headspace GC-MS to identify a range of compounds, including aldehydes, demonstrating the technique's utility in analyzing complex organic matrices. rsc.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its high-resolution counterpart, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are highly sensitive and specific methods for the determination of 4-H2T in various samples. acs.orgresearchgate.net These techniques are particularly well-suited for analyzing non-volatile or thermally labile compounds like 4-H2T without the need for derivatization.

In LC-MS/MS, the sample is first separated by liquid chromatography, and then the analyte is ionized and subjected to two stages of mass analysis. This tandem mass spectrometry approach significantly enhances selectivity and sensitivity. nih.gov A method using solid-phase extraction (SPE) followed by HPLC-MS/MS has been developed and validated for the determination of a related compound, 4-hydroxy-2-nonenal (4-HNE), in pork products, achieving a detection limit of 0.043 mg/kg. acs.org Similarly, a simple and reliable HPLC method with fluorescence detection has been developed for 4-HNE in human plasma, demonstrating high sensitivity with a detection limit of 100 pmol/l. centrostressossidativo.itajrms.com

The table below summarizes the performance of an HPLC-MS/MS method for the analysis of 4-HNE, a structurally similar and well-studied 4-hydroxyalkenal.

| Parameter | Value | Reference |

| Limit of Detection (LOD) in spiked samples | 0.043 mg/kg | acs.org |

| Recovery in spiked samples | ~60% | acs.org |

| Repeatability (RSD%) | 5.8% to 9.4% | acs.org |

This data demonstrates the satisfactory repeatability and sensitivity of the method for quantifying these aldehydes in complex food matrices. acs.org

Mass Spectrometry-Based Detection in Complex Biological Matrices

Mass spectrometry (MS) is a cornerstone for the unequivocal identification and quantification of 4-H2T and its adducts in complex biological samples. nih.govresearchgate.net Its high sensitivity and specificity allow for the detection of these molecules even at low physiological concentrations. nih.gov

Secondary electrospray ionization high-resolution mass spectrometry (SESI-HRMS) is an advanced technique for the real-time analysis of volatile and semi-volatile compounds in exhaled breath. nih.gov This non-invasive method provides a snapshot of the body's metabolic state and has been used to study various aldehydes, including 4-hydroxyalkenals. nih.gov

The SESI-HRMS system consists of an exhalation interface, an ion source that ionizes metabolites in the breath, and a high-resolution mass spectrometer for detection. nih.gov A study characterizing this platform demonstrated its stability and repeatability for analyzing aldehydes. For 4-hydroxy-2-tetradecenal, the median coefficient of variation (CV) for intra-subject variability across multiple exhalations was found to be between 5.5% and 7.2%, indicating good reproducibility. nih.gov

The following table presents the intra-subject variability for this compound and related aldehydes from the SESI-HRMS study.

| Metabolite | Formula | m/z ([M+H]+) | Coefficient of Variation (CV) Median (%) |

| 4-Hydroxy-2-tridecenal | C13H24O2 | 213.1851 | 6.5 - 7.9 |

| This compound | C14H26O2 | 227.2005 | 5.5 - 7.2 |

| 4-Hydroxy-2-pentadecenal | C15H28O2 | 241.2162 | 5.7 - 6.1 |

Data adapted from a study on the standardization of real-time breath analysis. nih.gov

4-H2T readily reacts with nucleophilic sites on proteins, forming covalent adducts that can alter protein function. nih.govresearchgate.net Mass spectrometry is an essential tool for identifying and quantifying these protein modifications. mdpi.com Both matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI) tandem mass spectrometry are employed for this purpose. nih.govresearchgate.net

The identification of specific amino acid residues modified by 4-H2T helps to elucidate the mechanisms of cellular damage and signaling. mdpi.com Mass spectrometry can detect the characteristic mass shifts caused by the adduction of 4-H2T to amino acids such as cysteine, histidine, and lysine (B10760008). researchgate.net For instance, the Michael addition of 4-HNE (a related aldehyde) results in a mass increase of 156 Da, while Schiff base formation with lysine leads to a 138 Da increase. researchgate.net

Recent advances in mass spectrometry have enabled more direct analysis of site-specific modifications with minimal sample manipulation. mdpi.com This allows for a more detailed understanding of the "4-HNE protein adductome" and its biological significance. mdpi.com

Spectroscopic and Immunochemical Approaches for Adduct Detection

In addition to mass spectrometry, spectroscopic and immunochemical methods are valuable for detecting adducts of 4-H2T. imrpress.com

Immunochemical methods, such as enzyme-linked immunosorbent assay (ELISA) and Western blotting, utilize antibodies that specifically recognize 4-H2T-protein adducts. mdpi.comnih.gov These techniques are highly sensitive and are often used for the initial detection and quantification of adducts in biological samples. researchgate.netmdpi.com The development of specific antibodies against 4-HNE-modified proteins was a crucial step in advancing research into their role in various diseases. nih.gov While these methods are excellent for detection, they are often combined with mass spectrometry for the definitive identification of the modified proteins. imrpress.commdpi.com

Spectroscopic techniques can also be employed. For example, a fluorescent product formed from the reaction of 4-HNE with lysine has been characterized. pnas.org Antibodies raised against this fluorophore have been used to demonstrate its formation on proteins exposed to 4-HNE, providing a basis for investigating its contribution to cellular aging and disease. pnas.org Furthermore, methods have been developed to fluorescently label 4-HNE-amino acid adducts, allowing for their detection by HPLC with a fluorescence detector. sfrbm.org

Synthetic Approaches to 4 Hydroxy 2 Tetradecenal and Analogues

Total Synthesis Strategies

Total synthesis provides a versatile platform to construct the 4-Hydroxy-2-tetradecenal backbone and introduce modifications. Key strategies often involve the sequential formation of the carbon skeleton and the installation of the required functional groups—the aldehyde, the double bond, and the hydroxyl group.

Grignard Reactions and Aldehyde Synthesis

Grignard reactions are a cornerstone in the synthesis of 4-hydroxy-2-alkenals, offering a reliable method for carbon-carbon bond formation. pitt.edunih.govyoutube.com A common strategy involves the addition of an alkyl Grignard reagent to a protected α,β-unsaturated aldehyde synthon.

A general and effective approach employs (E)-4-tetrahydropyranyloxy-2-butenal as a key intermediate. researchgate.net The synthesis of this compound via this method would involve the reaction of undecylmagnesium bromide (a Grignard reagent) with this protected butenal. The Grignard reagent adds to the aldehyde carbonyl group, forming the new carbon-carbon bond at the C4 position. Subsequent removal of the tetrahydropyranyl (THP) protecting group under mild acidic conditions yields the target (E)-4-hydroxy-2-tetradecenal. researchgate.net This method is advantageous as it allows for the construction of a variety of 4-hydroxy-2-alkenals by simply changing the alkyl chain of the Grignard reagent. researchgate.net

A similar strategy was successfully used for the synthesis of 4-hydroxy-2-trans-nonenal, a well-studied analogue. organic-chemistry.org In this synthesis, the Grignard reaction was performed between 1-bromopentane (B41390) (to form pentylmagnesium bromide) and a fumaraldehyde (B1234199) monoacetal. The acetal (B89532) group serves to protect one of the aldehyde functionalities while the other reacts, ultimately leading to the desired 4-hydroxyalkenal structure after deprotection. organic-chemistry.org

Table 1: Key Reagents in Grignard-based Synthesis of 4-Hydroxy-2-alkenals

| Reagent/Intermediate | Role in Synthesis |

| Undecylmagnesium bromide | Provides the C11 alkyl chain for this compound |

| (E)-4-tetrahydropyranyloxy-2-butenal | C4 electrophile containing the protected hydroxyl and aldehyde precursor |

| Alkylmagnesium bromides | General class of nucleophiles for building the carbon skeleton researchgate.net |

| Fumaraldehyde monoacetal | Protected dialdehyde (B1249045) used as an electrophile in analogue synthesis organic-chemistry.org |

Wittig Reaction and Alkene Formation

The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds, making it highly suitable for forming the C2-C3 double bond in this compound. nih.govwikipedia.org The reaction involves a phosphonium (B103445) ylide (Wittig reagent) reacting with an aldehyde or ketone. nih.gov

In a potential synthesis of this compound, a Wittig approach could involve the reaction of a protected 2-hydroxyldodecanal with a suitable two-carbon phosphonium ylide, such as (formylmethylene)triphenylphosphorane or a protected equivalent. The ylide would react with the aldehyde to form the required trans C=C double bond. A key advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously defined. mdpi.com

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. nih.gov Stabilized ylides, such as those containing an adjacent carbonyl group, generally favor the formation of the (E)-alkene, which is the desired stereoisomer for this compound. organic-chemistry.org Non-stabilized ylides typically lead to (Z)-alkenes. nih.gov Therefore, the choice of the Wittig reagent is critical for stereocontrol. An alternative strategy could involve an in situ oxidation-Wittig reaction sequence, converting a primary alcohol into the two-carbon homologated α,β-unsaturated aldehyde in a one-pot procedure. rsc.org

Hydroformylation and Related Transformations

Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double or triple bond. rsc.org Modern advancements have made this reaction a valuable tool in fine chemical synthesis, including the preparation of α,β-unsaturated aldehydes which are key structural motifs in this compound. acs.orgmcmaster.ca

Specifically, the regioselective hydroformylation of internal alkynes provides a direct route to α,β-unsaturated aldehydes. researchgate.net A synthesis of the this compound backbone could be envisioned starting from an appropriate alkyne precursor, such as tetradec-2-yn-1-ol. A rhodium-catalyzed hydroformylation could then install the aldehyde group at the C1 position. acs.orgresearchgate.net This approach often utilizes syngas (a mixture of CO and H₂) or syngas surrogates like formic acid. researchgate.net The use of specific ligands on the metal catalyst allows for high control over regioselectivity and stereoselectivity, typically yielding the desired (E)-isomer. bibliotekanauki.pl

This method is attractive due to its atom economy and the increasing availability of sophisticated catalyst systems that operate under mild conditions with high functional group tolerance. acs.org

Chemoenzymatic Synthesis

Chemoenzymatic strategies combine the selectivity of biological catalysts with the versatility of traditional chemical reactions. nih.gov This approach is particularly powerful for preparing enantiomerically pure compounds, which is important as the biological activities of 4-hydroxyalkenal enantiomers can differ significantly.

A notable chemoenzymatic approach has been used to prepare the pure (R)- and (S)-enantiomers of the analogue 4-hydroxy-2-nonenal (HNE). bibliotekanauki.pl This strategy relies on the enzymatic resolution of a racemic precursor. The key step is the lipase-catalyzed enantioselective acylation of racemic oct-1-en-3-ol. The lipase, such as Candida antarctica lipase, selectively acylates one enantiomer, allowing the separation of the acylated alcohol from the unreacted enantiomer. bibliotekanauki.pl

Following the enzymatic resolution, each separated enantiomer of oct-1-en-3-ol is then subjected to a chemical reaction, such as cross-metathesis with acrolein using a Grubbs catalyst, to construct the α,β-unsaturated aldehyde moiety. This yields the corresponding (R)- or (S)-HNE with high optical purity. bibliotekanauki.pl This chemoenzymatic route could be adapted for this compound by starting with the lipase-catalyzed resolution of racemic tetradec-1-en-3-ol.

Derivatization for Research Applications

To facilitate the detection and quantification of this compound in complex biological samples, especially for mass spectrometry-based research, derivatization is often employed. This involves chemically modifying the aldehyde to attach a tag that enhances its analytical properties.

A modern derivatization agent designed for aldehydes is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA). rsc.org This reagent reacts selectively with the aldehyde group of this compound under mild conditions. The 4-APEBA tag introduces several beneficial features:

A permanent positive charge: The quaternary ammonium (B1175870) group ensures efficient ionization in electrospray ionization mass spectrometry (ESI-MS), significantly improving detection sensitivity.

Specific Isotopic Signature: The bromophenethyl group contains bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. This creates a characteristic doublet signal in the mass spectrum, making the derivatized aldehyde easily identifiable.

Predictable Fragmentation: The derivative is designed to produce specific fragment ions during tandem mass spectrometry (MS/MS), which aids in structural confirmation and allows for highly selective quantitative methods like selected reaction monitoring (SRM). rsc.org

This type of derivatization is crucial for metabolomics and biomarker studies, enabling the reliable analysis of low-abundance lipid peroxidation products like this compound. rsc.org

Future Research Directions and Translational Potential Non Human Clinical

Elucidation of Specific Protein Targets and Functional Consequences

Future research will focus on identifying the specific protein targets of 4-Hydroxy-2-tetradecenal and the resulting functional changes. This highly reactive aldehyde can form covalent adducts with proteins, primarily through Michael addition and Schiff base formation. mdpi.comnih.gov These modifications can alter protein structure, stability, and function. nih.gov

The primary amino acid residues targeted by similar aldehydes like 4-hydroxy-2-nonenal (4-HNE) are cysteine, histidine, and lysine (B10760008). wikipedia.orgnih.gov Adduction can occur at catalytic sites or other locations, leading to changes in enzyme activity and protein conformation. nih.gov For instance, studies on 4-HNE have shown that it can modify and affect the function of a variety of proteins, including those involved in signaling pathways and cellular homeostasis. mdpi.comnih.gov

A key area of investigation will be to build a comprehensive "adductome" for this compound, detailing the specific amino acid residues it modifies on a proteome-wide scale. Advanced mass spectrometry techniques will be crucial for identifying these modified proteins and the precise sites of adduction. nih.gov Understanding these interactions is critical, as the modification of key proteins can have significant impacts on cellular processes. nih.gov For example, the adduction of 4-HNE to proteins has been linked to the pathogenesis of various diseases. mdpi.com

Table 1: Examples of Protein Functions Affected by Aldehyde Adduction

| Protein Class | Functional Consequence of Adduction | Reference |

| Enzymes | Inhibition or activation of catalytic activity | nih.gov |

| Structural Proteins | Impairment of polymerization and cellular structure | mdpi.com |

| Signaling Proteins | Modulation of signal transduction pathways | nih.gov |

| Transcription Factors | Alteration of gene expression | nih.gov |

Deeper Understanding of Structure-Activity Relationships in Biological Contexts

A deeper understanding of the structure-activity relationships of this compound is essential to unravel its biological roles. The reactivity of 4-hydroxyalkenals is largely dictated by their electrophilic nature, conferred by the α,β-unsaturated aldehyde group. nih.gov This feature makes them susceptible to nucleophilic attack from biomolecules. nih.gov

Quantitative structure-activity relationship (QSAR) studies on related compounds have shown a strong correlation between their toxicity and their ability to form covalent adducts, particularly through Michael addition. nih.gov The toxicity of these aldehydes is linked to their electrophilic properties, and descriptors such as the lowest unoccupied molecular orbital (LUMO) energy have been correlated with their biological effects. nih.gov

Future research will aim to delineate how the 14-carbon chain of this compound influences its interactions with biological targets compared to shorter-chain aldehydes like 4-HNE. vulcanchem.com This includes investigating how its lipophilicity affects its distribution within cellular membranes and its access to specific protein targets. Comparative studies with a range of 4-hydroxyalkenals of varying chain lengths will be instrumental in clarifying the physicochemical requirements for their biological activity. nih.gov

Exploration of Role in Inter-Species Chemical Communication

There is potential for this compound and related long-chain aldehydes to play a role in inter-species chemical communication, particularly as pheromones or allomones. annualreviews.org Semiochemicals, which are chemicals used for communication, are often structurally related compounds that can elicit specific behavioral or physiological responses in other organisms. annualreviews.org

For example, various aldehydes, including tetradecenal isomers, are known to function as sex pheromones in insects, facilitating mate location and recognition. cuni.cz The specificity of these chemical signals is often determined by the precise blend of components, including minor constituents that can enhance or inhibit the response. scienceopen.com

Future investigations could explore whether this compound is produced and released by any organisms as a semiochemical. This would involve analyzing the volatile organic compounds emitted by various species under different conditions. If identified as a semiochemical, further studies would be needed to determine its specific function, such as an attractant, repellent, or modulator of another species' behavior. The use of techniques like electroantennography could help assess the sensory responses of insects to this compound. annualreviews.org

Development of Novel Analytical Tools

The development of novel and improved analytical tools is crucial for accurately detecting and quantifying this compound in complex biological samples. Current methods for analyzing similar 4-hydroxyalkenals often involve derivatization followed by techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). researchgate.net

One promising approach is the use of shotgun lipidomics, which allows for the sensitive and high-throughput quantification of these aldehydes directly from lipid extracts. acs.orgnih.gov This can be achieved through derivatization with reagents like carnosine, which forms adducts that can be readily analyzed by mass spectrometry. acs.orgacs.org

Future efforts will likely focus on developing methods with even greater sensitivity and specificity. This could include the creation of new derivatizing agents or the use of advanced mass spectrometry techniques like electron transfer dissociation (ETD), which can help to stabilize the adducts and prevent their breakdown during analysis. nih.gov Additionally, the development of specific monoclonal antibodies for use in immunoassays could provide a rapid and simple method for detecting this compound. researchgate.net

Table 2: Analytical Techniques for 4-Hydroxyalkenal Analysis

| Technique | Principle | Reference |

| GC-MS | Separation by gas chromatography and detection by mass spectrometry, often after derivatization. | researchgate.net |

| HPLC-MS/MS | Separation by liquid chromatography and detection by tandem mass spectrometry. | researchgate.net |

| Shotgun Lipidomics | Direct analysis of lipid extracts by mass spectrometry, often with in-situ derivatization. | acs.orgnih.gov |

| Immunoassays | Use of specific antibodies to detect the target analyte. | researchgate.net |

Investigation of Metabolic Enzymes and Their Regulatory Mechanisms

Investigating the metabolic enzymes responsible for the synthesis and degradation of this compound and their regulatory mechanisms is a key area for future research. The metabolism of related aldehydes is carried out by a specific set of enzymes that play a crucial role in detoxification. wikipedia.org

These enzymes include glutathione (B108866) S-transferases (GSTs), aldose reductase, and aldehyde dehydrogenase. wikipedia.org Cytochrome P450 (CYP) enzymes are also known to be involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids and their derivatives. mdpi.com It is plausible that specific CYP isoforms are involved in the biotransformation of this compound.

Future research should aim to identify the specific enzymes that metabolize this compound and to characterize their kinetic properties. Understanding the regulation of these enzymes, for instance, how their expression is controlled at the genetic level, will provide insights into how cells manage the levels of this reactive aldehyde. libretexts.org This knowledge is critical, as the balance between the formation and detoxification of such aldehydes can significantly impact cellular health and disease processes. nih.gov

Q & A

Basic: What are the standard synthetic pathways for 4-Hydroxy-2-tetradecenal, and how can structural analogs be characterized?

Methodological Answer:

The synthesis of this compound typically involves aldol condensation or oxidation of unsaturated alcohols. For structural analogs (e.g., 4-Hydroxy-2-hexadecenal ), key steps include:

- Amine-mediated condensation using reagents like HBTU in MeCN, followed by extraction with ethyl acetate .

- Characterization via NMR (e.g., δ 9.5 ppm for aldehyde protons) and mass spectrometry (MS) for molecular ion confirmation.

- Purity assessment using thin-layer chromatography (TLC) with Rf values compared to standards .

Basic: How can the physicochemical stability of this compound be evaluated under varying experimental conditions?

Methodological Answer:

Stability studies should assess:

- Thermal degradation : Use differential scanning calorimetry (DSC) to monitor melting points and decomposition temperatures.

- Oxidative susceptibility : Expose the compound to HO or UV light, followed by HPLC analysis to quantify degradation products like 4-oxo derivatives .

- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 2–12) and analyze via UV-Vis spectroscopy for absorbance shifts .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

Contradictions may arise from impurity profiles or assay variability. Mitigation strategies include:

- Reproducibility checks : Replicate assays with independent batches synthesized under controlled conditions (e.g., inert atmosphere for oxidation-prone intermediates) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC values normalized to positive controls) .

- Orthogonal assays : Validate bioactivity via both cell-based (e.g., cytotoxicity assays) and enzyme-targeted (e.g., inhibition kinetics) methods .

Advanced: What experimental designs are optimal for studying the enantioselective synthesis of this compound?

Methodological Answer:

Enantioselective synthesis requires:

- Chiral catalysts : Use Sharpless epoxidation or enzymatic resolution (e.g., lipases) to achieve >90% enantiomeric excess (ee) .

- Analytical validation : Employ chiral HPLC (e.g., Chiralpak® columns) or circular dichroism (CD) spectroscopy to confirm ee .

- Kinetic resolution : Monitor reaction progress via time-course NMR to optimize catalyst loading and temperature .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

Essential techniques include:

- NMR : Identify aldehyde (δ 9.5–10.0 ppm), hydroxyl (δ 1.5–5.0 ppm, depending on hydrogen bonding), and unsaturated protons (δ 5.0–6.5 ppm) .

- FT-IR : Confirm carbonyl (C=O stretch ~1700 cm) and hydroxyl (-OH stretch ~3200 cm) groups .

- High-resolution MS : Match observed [M+H] peaks to theoretical molecular weights (e.g., CHO: 224.18 g/mol) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

Computational approaches include:

- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2) .

- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using partial least squares regression .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Critical safety measures:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize the scalability of this compound synthesis without compromising yield?

Methodological Answer:

Scalability challenges include byproduct formation and purification losses. Solutions:

- Flow chemistry : Implement continuous reactors to enhance mixing and heat transfer .

- Green solvents : Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Basic: What are the best practices for reporting experimental data on this compound in academic manuscripts?

Methodological Answer:

Follow guidelines for reproducibility:

- Data inclusion : Provide raw NMR/MS spectra in supplementary materials and processed data in tables (e.g., δ values, integration ratios) .

- Error analysis : Report standard deviations for triplicate measurements and discuss instrumental uncertainties (e.g., ±0.01 ppm for NMR) .

- Synthesis protocols : Detail reaction conditions (e.g., molar ratios, temperatures) and purification steps (e.g., column chromatography gradients) .

Advanced: What strategies can validate the metabolic pathways of this compound in biological systems?

Methodological Answer:

Metabolic studies require:

- Isotopic labeling : Use -labeled compounds to trace metabolic fate via LC-MS/MS .

- Enzyme inhibition assays : Identify key enzymes (e.g., cytochrome P450) using selective inhibitors like ketoconazole .

- Metabolomics profiling : Compare tissue extracts from treated vs. control models using UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.